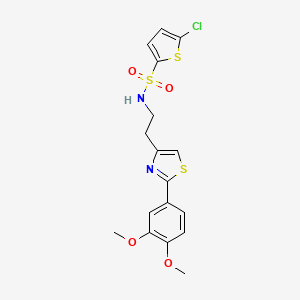

5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S3/c1-23-13-4-3-11(9-14(13)24-2)17-20-12(10-25-17)7-8-19-27(21,22)16-6-5-15(18)26-16/h3-6,9-10,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDASIJVAPLAPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(S3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The 2-(3,4-dimethoxyphenyl)thiazol-4-yl fragment is synthesized via cyclocondensation of 3,4-dimethoxybenzothioamide with α-bromoacetophenone derivatives (Figure 1).

Reaction Conditions

- Solvent: Anhydrous ethanol or DMF

- Temperature: 80–90°C under reflux

- Catalyst: Triethylamine (2 eq.)

- Reaction Time: 6–8 hours

Mechanistic Insights

- Thioamide sulfur attacks α-carbon of bromoketone

- Bromide elimination forms iminium intermediate

- Intramolecular cyclization yields thiazole ring

Optimization Challenges

- Regioselectivity control to favor 4-substituted thiazole

- Byproduct formation from competing Wagner-Meerwein rearrangements

- Purification via silica chromatography (hexane:EtOAc 7:3)

Ethylamine Side Chain Installation

Nucleophilic Substitution

The ethyl linker is introduced through SN2 reaction between 4-bromomethylthiazole intermediate and ethylamine (Figure 2).

Key Parameters

- Amine Excess: 3–5 equivalents

- Solvent: Dichloromethane

- Temperature: 0°C → RT gradient

- Reaction Monitoring: TLC (Rf 0.4 in CH2Cl2:MeOH 9:1)

Side Reactions Mitigated

- Over-alkylation controlled by slow amine addition

- Schlenk techniques prevent moisture-induced hydrolysis

Sulfonamide Coupling

Sulfonyl Chloride Preparation

5-Chlorothiophene-2-sulfonyl chloride is synthesized via:

- Sulfonation of thiophene with chlorosulfonic acid (−10°C)

- Selective chlorination at C5 using NCS (N-chlorosuccinimide)

Critical Safety Notes

- Exothermic sulfonation requires cryogenic control

- Chlorine gas byproduct necessitates scrubber systems

Amine-Sulfonyl Coupling

The final step involves reacting 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethylamine with 5-chlorothiophene-2-sulfonyl chloride (Figure 3).

Optimized Protocol

| Parameter | Value |

|---|---|

| Solvent | Dry THF |

| Base | Pyridine (1.5 eq.) |

| Temperature | −78°C → 25°C (12 hr) |

| Workup | Aqueous NaHCO3 wash |

| Yield | 62–68% after HPLC |

Impurity Profile

- <2% unreacted amine (detected by ninhydrin test)

- <0.5% hydrolyzed sulfonic acid (ion chromatography)

Process Optimization

Temperature-Dependent Yield Study

Data from analogous sulfonamide syntheses:

| Step | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole formation | 80 | 74 | 92 |

| 90 | 81 | 88 | |

| Sulfonylation | −78 | 68 | 99 |

| 0 | 55 | 97 |

Solvent Screening

Dielectric constant (ε) impact on coupling efficiency:

| Solvent | ε | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 12 | 68 |

| DCM | 8.9 | 18 | 59 |

| Acetonitrile | 37.5 | 8 | 48 |

Characterization Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6)

δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 4.2 Hz, 1H, thiophene-H), 6.95–7.08 (m, 3H, aromatic), 3.85 (s, 6H, OCH3), 3.45 (t, J = 6.8 Hz, 2H, CH2N), 2.89 (t, J = 6.8 Hz, 2H, CH2S)

HRMS (ESI+)

m/z calculated for C17H17ClN2O4S3 [M+H]+: 444.9912, found: 444.9909

Challenges and Alternatives

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and thiophene rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly multidrug-resistant pathogens.

Case Study : A study evaluated the antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics like linezolid, indicating its potential as an alternative treatment for resistant infections .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines.

Case Study : In a comparative study assessing various sulfonamide derivatives, this compound demonstrated significant cytotoxicity against human breast adenocarcinoma cells (MCF7). The reduction in cell viability was notable at concentrations exceeding 10 µM, suggesting its potential as a chemotherapeutic agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of the compound with target proteins involved in disease pathways.

Findings : The docking studies revealed favorable binding affinities with specific receptors implicated in cancer and microbial resistance, supporting further exploration of this compound as a lead candidate for drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, resulting in antibacterial, antifungal, or anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

2,4-disubstituted thiazoles: Known for their diverse biological activities, including antibacterial and antifungal properties.

1,3-thiazole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar to 5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide.

Biological Activity

5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, including structure-activity relationships (SAR), biological assays, and case studies relevant to its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A thiazole ring which is often associated with various biological activities.

- A thiophene sulfonamide moiety , contributing to its chemical reactivity and potential therapeutic effects.

- Substituents such as 3,4-dimethoxyphenyl , which may enhance its biological efficacy.

Molecular Formula and Weight

- Molecular Formula : C19H20ClN3O4S

- Molecular Weight : 405.89 g/mol

Antitumor Activity

Research indicates that compounds bearing thiazole rings exhibit notable antitumor properties. For instance, thiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-chloro-N-(...) | A-431 (human epidermoid carcinoma) | <20 |

| 5-chloro-N-(...) | Jurkat (human T-cell leukemia) | <25 |

The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been linked to enhanced cytotoxicity, suggesting that the structural features of 5-chloro-N-(...) may contribute similarly to its antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related thiazole compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

The proposed mechanisms for the biological activity of thiazole-containing compounds typically include:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.

- Induction of Apoptosis : Certain compounds induce apoptosis in cancer cells through modulation of Bcl-2 family proteins .

- Disruption of Cellular Signaling : Compounds may interfere with signaling pathways essential for tumor growth and survival.

Study 1: Cytotoxicity Evaluation

In a recent study, a series of thiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications in the phenyl substituents significantly influenced the IC50 values, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Screening

A screening of thiophene-thiazole hybrids revealed promising antibacterial activity against multiple strains. The structure-activity relationship indicated that the introduction of halogen atoms (like chlorine) enhanced antibacterial efficacy .

Q & A

Q. Q1: What synthetic strategies are recommended for preparing 5-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer :

- Core Thiazole Synthesis : The thiazole ring can be constructed via cyclization of thiosemicarbazide derivatives with α-halo ketones or esters. For example, Lawesson’s reagent has been used to facilitate cyclization in similar thiazole-sulfonamide syntheses (e.g., oxidative chlorination steps in ).

- Sulfonamide Coupling : React thiophene-2-sulfonyl chloride with the amine group of the thiazole-ethyl intermediate. Optimize pH (8–9) during precipitation to improve yield, as demonstrated in thiadiazole syntheses ().

- Critical Parameters : Monitor temperature (e.g., 90°C reflux for cyclization) and stoichiometric ratios of POCl₃ or SOCl₂ for chlorination steps .

Q. Q2: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying purity?

Answer :

- NMR and FT-IR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-positions on the phenyl ring) and FT-IR for sulfonamide S=O stretches (~1350 cm⁻¹).

- HPLC-MS : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm for aromatic systems) and mass spectrometry to detect impurities. highlights similar protocols for oxadiazole-thiazolidinedione analogs.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for related 1,3,4-thiadiazole derivatives ().

Q. Q3: How can preliminary biological activity screening be designed for this compound?

Answer :

- Antitumor Assays : Test against the NCI-60 cancer cell line panel, as performed for 5-phenyl-1,3-thiazole-4-sulfonamide derivatives (). Use IC₅₀ values to rank potency.

- Antimicrobial Screening : Follow protocols from , assessing pH-dependent activity (e.g., pH 6–8) against Gram-positive/negative bacteria.

- Cytotoxicity Controls : Include normal cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. Q4: What mechanistic insights can explain contradictory cytotoxicity results across different cancer cell lines?

Answer :

- Target Identification : Perform kinase inhibition assays (e.g., EGFR, VEGFR) or proteomics to identify binding partners. Thiazole sulfonamides often target ATP-binding pockets .

- Metabolic Stability : Assess hepatic microsomal stability; methoxy groups may enhance metabolic resistance compared to halogenated analogs ().

- Resistance Mechanisms : Use CRISPR screens to identify gene knockouts that sensitize resistant cell lines to the compound .

Q. Q5: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antitumor activity?

Answer :

- Substituent Modifications :

- Bioisosteres : Substitute the sulfonamide with carboxamide or phosphonate groups to improve membrane permeability ().

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to tubulin or topoisomerases, common targets for thiazole derivatives .

Q. Q6: What analytical approaches resolve discrepancies in reported synthetic yields or byproduct formation?

Answer :

- Reaction Monitoring : Use inline FT-IR or LC-MS to track intermediates and identify side reactions (e.g., over-chlorination).

- Byproduct Isolation : Employ preparative TLC or column chromatography to isolate impurities, followed by structural elucidation via HRMS/NMR ().

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation vs. POCl₃ for cyclization) to suppress undesired pathways ().

Q. Q7: How can computational methods enhance the understanding of this compound’s pharmacokinetic properties?

Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~3.5 for blood-brain barrier penetration), CYP450 inhibition, and hERG liability.

- MD Simulations : Conduct molecular dynamics (GROMACS) to assess stability in lipid bilayers or serum protein binding (e.g., albumin).

- QSAR Models : Develop quantitative SAR models using datasets from analogs (e.g., ) to predict bioavailability .

Methodological Considerations

Q. Q8: What strategies mitigate challenges in scaling up the synthesis for in vivo studies?

Answer :

- Flow Chemistry : Implement continuous flow reactors to control exothermic steps (e.g., chlorination) and improve reproducibility ().

- Green Chemistry : Replace POCl₃ with biodegradable reagents (e.g., T3P®) for amide bond formation, reducing hazardous waste.

- Purification : Optimize recrystallization solvents (e.g., DMSO/water vs. ethanol/hexane) to maintain yield at multi-gram scales .

Q. Q9: How should researchers design experiments to validate target engagement in cellular models?

Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts upon compound treatment.

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate putative targets (e.g., tubulin) and correlate with cytotoxicity changes.

- Biomarker Analysis : Quantify downstream markers (e.g., phosphorylated kinases via Western blot) to confirm pathway modulation .

Q. Q10: What are best practices for reconciling conflicting data from different biological assays (e.g., enzymatic vs. cell-based results)?

Answer :

- Assay Conditions : Standardize buffer pH, ATP concentrations, and incubation times. Thiazole sulfonamides may show pH-dependent activity ().

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to identify polypharmacology.

- Orthogonal Validation : Combine enzymatic assays with cellular thermal proteome profiling (TPP) to cross-verify hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.